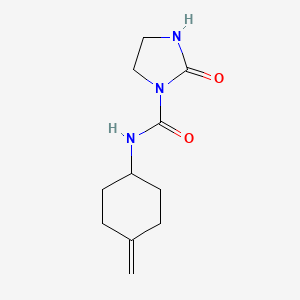

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-2-4-9(5-3-8)13-11(16)14-7-6-12-10(14)15/h9H,1-7H2,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKHGGLXUCTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the cyclohexyl ring with the imidazolidine ring through a carboxamide linkage. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Oxo derivatives with increased oxidation states.

Reduction: Reduced forms with decreased oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide with structurally related derivatives from the literature, focusing on synthesis, spectral properties, and substituent effects.

Key Observations:

Substituent Effects on Synthesis :

- Derivatives with bulky aromatic groups (e.g., F26’s naphthyl substituent) or electron-withdrawing groups (e.g., F10’s bromophenyl) consistently achieve yields of ~83–87%, suggesting robust synthetic protocols (Procedure F) . The target compound’s cyclohexyl group may require modified conditions due to steric or solubility differences.

Spectral Trends :

- The NH proton in the carboxamide group resonates between δ 11.84–12.93 ppm, indicating strong hydrogen bonding, a feature critical for MurA binding . The absence of this proton in the target compound’s cyclohexyl derivative could alter intermolecular interactions.

- Aromatic protons in electron-deficient systems (e.g., F11’s dichlorophenyl) appear downfield (δ 7.86 ppm), while electron-rich systems (e.g., F13’s hydroxymethylphenyl) show upfield shifts (δ 7.30 ppm) .

Biological Implications :

- Nitrothiazolyl-containing analogs (e.g., F10–F13) exhibit enhanced antibacterial activity due to the nitro group’s role in enzyme inhibition . The cyclohexyl group in the target compound may reduce electrophilicity, necessitating evaluation of its MurA binding affinity.

Biological Activity

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide is characterized by its unique structural features, which contribute to its biological properties. The compound contains an imidazolidine ring fused with a carboxamide group, which is pivotal for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide |

| Canonical SMILES | CC(=C)C1CCCCC1C(=O)N2C(=O)N(C(=O)N2)C1 |

Antimicrobial Properties

Research indicates that N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide exhibits significant antimicrobial activity against various pathogenic microorganisms. Studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli, 16 µg/mL for S. aureus

- Mechanism of Action : The compound binds to bacterial membranes, increasing permeability and causing leakage of intracellular components.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 45 µM

- MCF-7: 30 µM

- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway; upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The biological activity of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It could modulate the activity of receptors associated with cell signaling pathways critical for tumor growth and survival.

- DNA Interaction : Potential binding to DNA or RNA, disrupting transcriptional processes essential for cancer cell viability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Compound A | Moderate (MIC > 64 µg/mL) | Low (IC50 > 100 µM) | Lacks imidazolidine structure |

| Compound B | High (MIC = 16 µg/mL) | Moderate (IC50 = 50 µM) | Contains additional aromatic rings |

| N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide | High (MIC = 16 µg/mL) | High (IC50 = 30 µM) | Unique imidazolidine structure enhances activity |

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Condensation of substituted cyclohexylamine derivatives with carbonyl precursors under reflux conditions in aprotic solvents (e.g., THF or DCM). (ii) Cyclization using carbodiimide coupling agents (e.g., EDCI) to form the 2-oxoimidazolidine core. (iii) Purification via preparative HPLC or column chromatography. Key intermediates should be characterized by / NMR and HRMS to confirm structural integrity .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : NMR resolves proton environments (e.g., methylidene protons at δ ~5.8 ppm, cyclohexyl protons in δ 1.2–2.4 ppm). NMR identifies carbonyl carbons (~160–170 ppm) and imidazolidine carbons (~50–60 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z within 2 ppm error) .

Q. What in vitro assays are suitable for preliminary antibacterial activity screening?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- MurA Enzyme Inhibition : Measure IC via spectrophotometric assays monitoring UDP-N-acetylglucosamine enolpyruvyl transferase activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) influence antibacterial potency?

- Methodological Answer :

- SAR Studies : Compare analogs with varying substituents (e.g., halogenated aryl vs. alkyl groups) using MIC and MurA inhibition data. For example, bulky substituents (e.g., 3,4-dichlorophenyl in F11) enhance enzyme binding via hydrophobic interactions .

- Computational Docking : Use software like AutoDock Vina to predict binding modes in MurA’s active site (PDB: 1UAE) .

Q. How can contradictions between enzymatic inhibition data and whole-cell activity be resolved?

- Methodological Answer :

- Permeability Assays : Measure compound uptake in bacterial cells via LC-MS/MS. Poor correlation between IC and MIC may indicate membrane impermeability .

- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Q. What strategies validate the target-specific mechanism of action?

- Methodological Answer :

- Genetic Knockdown : Use MurA-deficient bacterial strains to confirm on-target effects.

- Time-Kill Curves : Compare bactericidal kinetics with known MurA inhibitors (e.g., fosfomycin) .

Q. How is metabolic stability evaluated during preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.